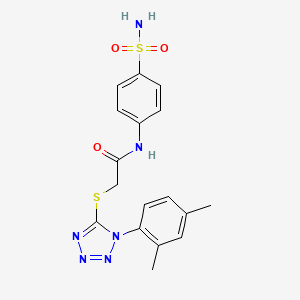

2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Description

This compound is an acetamide derivative featuring a tetrazole-thioether linkage and a 4-sulfamoylphenyl group. The tetrazole ring is substituted with a 2,4-dimethylphenyl group, which enhances steric bulk and modulates electronic properties. The sulfamoyl group (-SO₂NH₂) is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity .

Properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3S2/c1-11-3-8-15(12(2)9-11)23-17(20-21-22-23)27-10-16(24)19-13-4-6-14(7-5-13)28(18,25)26/h3-9H,10H2,1-2H3,(H,19,24)(H2,18,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLUJUAHEQKDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide , a synthetic organic molecule, is notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 367.5 g/mol. The compound features a tetraazole ring, a thioacetamide moiety, and a sulfonamide group, which are key to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5OS |

| Molecular Weight | 367.5 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-2-[(1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio]acetamide |

| InChI Key | XSYSNGWQKIZUMR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism underlies its potential as an antibacterial agent.

- Antitumor Activity : Research indicates that tetrazole derivatives exhibit significant antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. The presence of the tetraazole ring in this compound may enhance its efficacy against certain cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the phenyl groups or the tetraazole ring can lead to variations in potency and selectivity:

- Phenyl Substituents : Variations in substituents on the phenyl rings can significantly affect the binding affinity to target enzymes or receptors. For instance, substituents that increase lipophilicity may enhance cell membrane permeability .

- Tetraazole Variants : Different substitutions on the tetraazole ring have been shown to modulate biological activity, suggesting that careful design can yield more potent derivatives .

Biological Activity Studies

Several studies have evaluated the biological activities of compounds related to 2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide :

- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against various pathogens, including resistant strains. The sulfonamide component plays a crucial role in this activity .

- Antitumor Effects : In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. For instance, pyrazole derivatives have been linked to inhibition of tumor growth by targeting specific kinases .

- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of sulfonamide-containing compounds against Escherichia coli and Staphylococcus aureus. Results indicated that modifications leading to higher lipophilicity improved membrane penetration and antibacterial activity.

Case Study 2: Antitumor Activity

In a separate study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds with similar structures were tested for cytotoxicity. Results showed that specific modifications enhanced their ability to induce apoptosis in cancer cells when used in combination with established chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications in Heterocyclic Cores

The target compound’s tetrazole-thioether core distinguishes it from analogs with triazole, thiadiazole, or benzotriazole systems. Below is a comparative analysis:

Table 1: Heterocyclic Core Comparison

Key Observations :

- Tetrazole vs. Thiadiazole : The tetrazole core (four nitrogen atoms) in the target compound and 4n provides greater aromatic stabilization and hydrogen-bonding capacity compared to the thiadiazole in compound 11. This may enhance binding to biological targets like enzymes .

- Triazole Derivatives : Triazole-containing analogs (e.g., ) exhibit reduced nitrogen content but increased versatility in functionalization (e.g., allyl or benzotriazolyl groups), which may improve lipophilicity and membrane permeability.

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact

Key Observations :

- Steric Effects : The 2,4-dimethylphenyl group in the target compound may reduce crystallinity compared to 4n, as evidenced by the latter’s well-defined melting point (154–156°C) .

- Sulfamoyl Positioning : All compounds retain the sulfamoyl group at the para position, critical for interactions with enzymatic active sites (e.g., carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.